Unraveling the Ambiguity of Disperse Red 362: A Technical Overview
Unraveling the Ambiguity of Disperse Red 362: A Technical Overview
A critical analysis of available data reveals significant discrepancies regarding the precise chemical identity of Disperse Red 362, a fluorescent dye with applications in textiles and potentially in biomedical research. While the CAS number 158129-94-3 is consistently associated with this dye, conflicting reports on its molecular structure and formula necessitate a cautious approach for research and development professionals.
This technical guide aims to consolidate the existing, albeit contradictory, information on Disperse Red 362, highlighting the current ambiguities and providing a summary of the reported properties and synthesis methods.
The Conundrum of Chemical Structure
The primary challenge in defining Disperse Red 362 lies in its inconsistent representation in chemical databases and literature. At least three distinct structural classes have been associated with this dye:
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Benzopyran Class: Several sources describe Disperse Red 362 with a molecular formula of C₂₃H₁₈N₄O₂ and a molecular weight of approximately 382.41 g/mol , classifying it as a benzopyran derivative.
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Azo Dye: Other descriptions point towards a classic azo dye structure, characterized by a central azo group (-N=N-) connecting two aromatic rings. This is supported by mentions of its synthesis via diazotization and coupling reactions, standard procedures for creating azo dyes.
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Complex Mixture/Large Molecule: A comprehensive entry in the PubChem database presents a significantly more complex picture, with a molecular formula of C₇₉H₁₀₀N₆O₉ and a molecular weight of 1277.7 g/mol . This entry suggests that C.I. Disperse Red 362 may be a mixture of three large, structurally related compounds.
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Centchroman Class: The term "Centchroman class" has also been used to describe the molecular structure of Disperse Red 362, adding another layer of ambiguity.
This lack of a definitive, universally accepted chemical structure is a significant hurdle for any in-depth scientific investigation or application development. For the purpose of this guide, we will acknowledge these discrepancies and present the available data with this critical caveat.
Physicochemical Properties
Due to the structural ambiguity, a consolidated table of physicochemical properties must be interpreted with caution. The following table summarizes the available data, which may correspond to different chemical entities marketed as Disperse Red 362.
| Property | Value | Source/Comment |
| CAS Number | 158129-94-3 | Consistently reported across multiple sources.[1][2][3][4][5][6][7][8] |
| Synonyms | Brilliant Pink FBS, Disperse Fluor. Pink BG, Dianix Luminous Red 3B, Kayalon Polyester Brilliant Red FB-S | [1][3][5][8][] |
| Molecular Formula | C₂₃H₁₈N₄O₂ | Reported by some suppliers.[2] |
| C₇₉H₁₀₀N₆O₉ | Reported in the PubChem database.[10] | |
| Molecular Weight | 382.41 g/mol | Corresponding to C₂₃H₁₈N₄O₂.[2] |
| 1277.7 g/mol | Corresponding to C₇₉H₁₀₀N₆O₉.[10] | |
| Appearance | Purple-black powder | [5] |
| Solubility | Sparingly soluble in water. Soluble in some organic solvents. | Disperse dyes are by definition sparingly soluble in water.[6] |
| Application | Dyeing of polyester fabrics, fluorescent probe. | [3][5][7][] |
Synthesis Methodologies
The reported synthesis methods for Disperse Red 362 are as varied as its described structures. The most frequently mentioned method aligns with the production of azo dyes.
Azo Dye Synthesis Workflow
A generalized workflow for the synthesis of an azo dye, which is likely applicable if Disperse Red 362 is indeed an azo compound, involves two key stages: diazotization and coupling.
Experimental Protocol: General Diazotization and Azo Coupling
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Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of a diazotizing agent, typically sodium nitrite, is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
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Azo Coupling: A solution of the coupling component (e.g., a phenol or naphthol derivative) is prepared, often in an alkaline medium. The previously prepared diazonium salt solution is then slowly added to the coupling component solution, again maintaining a low temperature. The coupling reaction results in the formation of the azo dye, which may precipitate from the solution and can be collected by filtration, washed, and dried.
It is important to note that without a confirmed chemical structure, a precise and validated experimental protocol for the synthesis of Disperse Red 362 cannot be provided.
Applications and Safety Considerations
Disperse Red 362 is primarily used as a disperse dye for coloring polyester fabrics.[3][5] Its fluorescent properties also suggest potential applications in biomedical imaging and as a fluorescent label.[7][]
Information on the toxicity and safety of Disperse Red 362 is limited and should be considered in the context of the undefined structure. As with any chemical substance, appropriate personal protective equipment should be used when handling this dye. Some sources indicate potential for skin and eye irritation.
Conclusion and Recommendations for Researchers
The significant discrepancies in the reported chemical structure of Disperse Red 362 present a major challenge for its scientific and developmental use. Researchers, scientists, and drug development professionals are strongly advised to:
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Verify the structure: Before use, it is imperative to obtain a verified chemical structure and purity analysis from the supplier. Techniques such as NMR, mass spectrometry, and elemental analysis would be essential for definitive structural elucidation.
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Exercise caution: Given the conflicting information, any experimental results obtained using commercially available "Disperse Red 362" should be interpreted with a high degree of caution and with the acknowledgment of the potential for structural ambiguity.
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Report findings: Researchers who successfully characterize the structure of Disperse Red 362 are encouraged to publish their findings to help resolve the current confusion in the scientific community.
Until a consensus on the chemical identity of Disperse Red 362 is reached, its application in high-stakes fields such as drug development should be approached with rigorous preliminary analysis and validation.
References
- 1. Disperse Red 362 [chembk.com]
- 2. Disperse Red 362 Red Bg 100% CAS: 158129-94-3 Disperse Dyestuff - Dyestuff, Chemical | Made-in-China.com [m.made-in-china.com]
- 3. China Biggest C.I. Disperse Red 362 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Disperse red 362 TDS|Disperse red 362 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 6. C.I.Disperse Red 362 [chembk.com]
- 7. Disperse Red 362 CAS#: 158129-94-3 [m.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 10. C.I. Disperse Red 362 | C79H100N6O9 | CID 168266306 - PubChem [pubchem.ncbi.nlm.nih.gov]
